molecular formula C23H21N3O B11457578 2-(2,3-dihydro-1H-indol-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(2,3-dihydro-1H-indol-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11457578
M. Wt: 355.4 g/mol
InChI Key: QKLRONQNEKFYLN-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinones. This compound is characterized by its unique structure, which includes an indole moiety and a quinazolinone core, making it of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then coupled with a quinazolinone precursor. The reaction conditions often require:

    Catalysts: Palladium or copper catalysts are frequently used to facilitate coupling reactions.

    Solvents: Organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly employed.

    Temperature: Reactions are usually conducted at elevated temperatures, ranging from 80°C to 150°C, depending on the specific steps involved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon, sodium borohydride.

    Solvents: DMF, DCM, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can lead to fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 2-(2,3-dihydro-1H-indol-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one has shown potential in various bioassays, indicating its utility in drug discovery and development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies for treating conditions such as cancer, inflammation, and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one share a similar core structure but differ in their substituents.

    Indole Derivatives: Compounds like 2-(1H-indol-3-yl)ethanamine have an indole moiety but lack the quinazolinone core.

Uniqueness

What sets 2-(2,3-dihydro-1H-indol-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one apart is its combined indole and quinazolinone structure, which imparts unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs.

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H21N3O/c1-15-6-8-16(9-7-15)18-12-20-19(22(27)13-18)14-24-23(25-20)26-11-10-17-4-2-3-5-21(17)26/h2-9,14,18H,10-13H2,1H3

InChI Key

QKLRONQNEKFYLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCC5=CC=CC=C54

Origin of Product

United States

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